2-Morpholino-6-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-8-9-10(12-4-6-17-7-5-12)2-1-3-11(9)13(15)16/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQANXAGUSPWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-6-nitrobenzaldehyde
This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-Morpholino-6-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to serve as a comprehensive resource.
Introduction and Molecular Overview
2-Morpholino-6-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a benzaldehyde core with a morpholino and a nitro group at the ortho positions, creates a unique electronic and steric environment. The potent electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. In contrast, the electron-donating morpholino group and the steric bulk of both ortho substituents modulate the molecule's overall reactivity.
This guide will elucidate the synthetic pathways to this compound, predict its spectroscopic characteristics based on analogous structures, and explore its reactivity, with a particular focus on its utility as a building block for complex heterocyclic systems.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₂N₂O₄ | Structural analysis |
| Molecular Weight | 236.23 g/mol | Calculation from formula |
| Appearance | Likely a yellow crystalline solid | Analogy with 2-nitrobenzaldehyde and other nitroaromatics[1][2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General properties of similar organic compounds[3] |
Synthesis of 2-Morpholino-6-nitrobenzaldehyde
The most probable and efficient synthesis of 2-Morpholino-6-nitrobenzaldehyde involves a nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction is effective when an aromatic ring is rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group, which facilitates the displacement of a good leaving group by a nucleophile.[4]
In this case, a suitable precursor, such as 2-fluoro-6-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde, would be reacted with morpholine. The nitro group at the ortho position activates the carbon bearing the halogen for nucleophilic attack by the secondary amine of the morpholine.
Caption: Proposed synthetic route to 2-Morpholino-6-nitrobenzaldehyde.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, self-validating protocol based on established SNAr procedures for similar substrates.[4]
-
Reaction Setup: To a solution of 2-fluoro-6-nitrobenzaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq). The use of a slight excess of morpholine ensures complete consumption of the starting material, while K₂CO₃ acts as a base to neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the solid product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-Morpholino-6-nitrobenzaldehyde.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for 2-Morpholino-6-nitrobenzaldehyde, the following characterization data are predicted based on the analysis of its constituent functional groups and data from analogous compounds.[5][6][7]
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, around δ 10.0-10.5 ppm. This significant deshielding is due to the anisotropic effect of the carbonyl group.
-
Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern in the region of δ 7.0-8.0 ppm. The electron-donating morpholino group and the electron-withdrawing nitro group will influence their precise chemical shifts.
-
Morpholino Protons: Two distinct triplets are expected for the morpholine ring protons. The protons adjacent to the oxygen (-O-CH₂-) will appear around δ 3.7-3.9 ppm, while the protons adjacent to the nitrogen (-N-CH₂-) will be shifted slightly upfield to δ 3.0-3.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A signal is expected around δ 190 ppm.
-
Aromatic Carbons: Six signals are anticipated in the δ 120-160 ppm range, with the carbons attached to the nitro and morpholino groups being the most downfield and upfield, respectively.
-
Morpholino Carbons: Two signals are expected: one around δ 66-68 ppm for the carbons adjacent to the oxygen and another around δ 48-52 ppm for the carbons adjacent to the nitrogen.
Infrared (IR) Spectroscopy
-
N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are predicted around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).[5]
-
C=O Stretching (Aldehyde): A strong band is expected in the region of 1690-1710 cm⁻¹.
-
C-H Stretching (Aromatic): Peaks will appear above 3000 cm⁻¹.
-
C-O-C Stretching (Morpholine): A strong band is anticipated around 1115 cm⁻¹.
Mass Spectrometry
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₁₂N₂O₄. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the morpholine ring.
Caption: Workflow for the synthesis and characterization of the title compound.
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-Morpholino-6-nitrobenzaldehyde makes it a versatile intermediate for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[8]
Reactions of the Aldehyde Group
The aldehyde group, activated by the ortho-nitro group, is expected to readily undergo condensation reactions. For instance, reaction with primary amines will form Schiff bases (imines), which are valuable intermediates in their own right.
Domino Nitro Reduction-Friedländer Heterocyclization
A key application of this molecule is in the synthesis of substituted quinolines, which are prevalent scaffolds in medicinal chemistry.[8][9] This is achieved through a one-pot domino reaction that involves the reduction of the nitro group followed by a Friedländer annulation.
Caption: Domino reaction for the synthesis of substituted quinolines.
Experimental Protocol: Domino Friedländer Synthesis
This protocol is adapted from general methods for quinoline synthesis from 2-nitrobenzaldehydes.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 2-Morpholino-6-nitrobenzaldehyde (1.0 eq) in glacial acetic acid. Add an active methylene compound, such as ethyl acetoacetate (2.0-3.0 eq).
-
Reduction: To the stirred solution, add iron powder (4.0-5.0 eq) portion-wise. The reaction is exothermic.
-
Cyclization: After the addition of iron is complete, heat the mixture to 100-110 °C for 2-3 hours to drive the cyclization and aromatization.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted quinoline.
Safety and Handling
While specific toxicity data for 2-Morpholino-6-nitrobenzaldehyde is not available, it should be handled with the care appropriate for nitroaromatic compounds, which can be toxic and mutagenic.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Morpholino-6-nitrobenzaldehyde is a valuable synthetic intermediate with a rich and predictable chemistry. Its synthesis via nucleophilic aromatic substitution is straightforward, and its dual functional groups allow for a range of subsequent transformations. The insights provided in this guide, though partly predictive, are grounded in well-established chemical principles and offer a solid foundation for researchers to explore the potential of this versatile molecule in the synthesis of novel compounds for various applications, including drug discovery and materials science.
References
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- Vadde, R., et al. (2016). A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes. Der Pharma Chemica, 8(3), 210-217.
- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.
- National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
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- National Center for Biotechnology Information. (2013). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction.
- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
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An In-depth Technical Guide to 2-Morpholino-5-nitrobenzaldehyde (CAS 30742-62-2): Properties and Applications in Drug Discovery
This technical guide offers a comprehensive overview of 2-morpholino-5-nitrobenzaldehyde (CAS 30742-62-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document provides an in-depth analysis of its chemical and physical properties, safety and handling protocols, and a detailed exploration of its applications as a building block for pharmacologically active molecules, particularly in the realm of oncology. The insights provided are grounded in established chemical principles and supported by relevant scientific literature, offering researchers, scientists, and drug development professionals a practical resource for leveraging this compound in their work.
Introduction: The Chemical Identity of 2-Morpholino-5-nitrobenzaldehyde
2-Morpholino-5-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a morpholine ring at the 2-position and a nitro group at the 5-position of the benzaldehyde scaffold. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This heightened reactivity is a key feature exploited in various synthetic transformations.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical and structural properties of 2-morpholino-5-nitrobenzaldehyde is fundamental to its effective application in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 30742-62-2 | |
| Molecular Formula | C₁₁H₁₂N₂O₄ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Not explicitly stated in searches, but related compounds are often crystalline solids. | |
| IUPAC Name | 2-(morpholin-4-yl)-5-nitrobenzaldehyde |
Structural Analysis
The molecular structure of 2-morpholino-5-nitrobenzaldehyde has been elucidated through single-crystal X-ray diffraction, providing precise data on bond lengths and angles.[1] This information is crucial for understanding its reactivity and intermolecular interactions.
Key structural features include:
-
The carbon-oxygen double bond of the aldehyde group (C=O) has a bond length of approximately 1.194(1) Å.[1]
-
The nitrogen-oxygen bonds within the nitro group (NO₂) are characteristic of such functionalities, with lengths of about 1.214(1) Å and 1.207(1) Å.[1]
-
The carbon-nitrogen bond between the aromatic ring and the nitro group is approximately 1.457(1) Å.[1]
-
The bond angles within the aromatic ring are close to the standard 120°, indicating a planar benzene ring.[1]
The overall geometry and crystal packing are influenced by these structural parameters, which in turn dictate the compound's behavior in synthetic reactions.[1]
Figure 1: 2D structure of 2-morpholino-5-nitrobenzaldehyde.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling 2-morpholino-5-nitrobenzaldehyde. Safety data sheets from various suppliers consistently highlight the following hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
First-Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
Synthetic Applications in Drug Discovery
The true value of 2-morpholino-5-nitrobenzaldehyde lies in its utility as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity is primarily centered around the aldehyde and nitro functional groups.
Reactions of the Aldehyde Group: A Gateway to Heterocycles
The electrophilic aldehyde group readily participates in a variety of condensation reactions, which are fundamental in building molecular complexity.
The condensation of 2-morpholino-5-nitrobenzaldehyde with primary amines is a straightforward method to form Schiff bases (imines). These compounds are not only valuable intermediates but have also demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[2][3]
General Experimental Protocol for Schiff Base Synthesis:
-
Dissolve one molar equivalent of 2-morpholino-5-nitrobenzaldehyde in a suitable solvent such as absolute ethanol in a round-bottom flask.
-
Add one molar equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization.[4]
Figure 2: Workflow for Schiff Base Synthesis.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[5][6] This reaction is highly efficient with electron-deficient aldehydes like 2-morpholino-5-nitrobenzaldehyde and is a key step in the synthesis of various pharmacologically active compounds.
General Experimental Protocol for Knoevenagel Condensation:
-
In a round-bottom flask, combine 2-morpholino-5-nitrobenzaldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol).[5]
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.[5]
-
The reaction can be performed solvent-free or in a minimal amount of a solvent like ethanol.[5]
-
Stir the mixture at room temperature, monitoring the reaction by TLC. The reaction is typically complete within 15-60 minutes.[5]
-
If a solid precipitates, collect the product by vacuum filtration. Otherwise, add cold water to induce precipitation.
-
Wash the solid product with cold water or ethanol and dry. Further purification can be achieved by recrystallization.[5]
The Nitro Group: A Precursor to Fused Ring Systems
The nitro group in 2-morpholino-5-nitrobenzaldehyde can be readily reduced to an amino group. This transformation opens up pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, such as quinolines.
The Friedländer synthesis is a classic method for constructing the quinoline ring system. It involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. By first reducing the nitro group of 2-morpholino-5-nitrobenzaldehyde to an amine, this versatile reaction can be employed to generate novel morpholine-substituted quinolines.[7] Quinolines are a prominent scaffold in medicinal chemistry, with numerous approved drugs containing this core structure.
Figure 3: Pathway to Morpholinoquinolines.
Potential Biological Activity and Therapeutic Applications
While direct biological studies on 2-morpholino-5-nitrobenzaldehyde are limited in the public domain, the extensive research on related nitrobenzaldehyde and morpholine-containing compounds provides strong evidence for its potential in drug discovery, particularly in the development of anticancer agents.
-
Anticancer Activity: Many derivatives of substituted benzaldehydes, including Schiff bases and chalcones, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9][10] The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death).[2][10] The morpholine moiety is a common feature in many approved drugs and is often incorporated to improve pharmacokinetic properties. Furthermore, novel morpholino-substituted quinoline and pyrimidine derivatives have shown potent anti-inflammatory and anticancer activities.[11][12]
-
Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have also been widely investigated for their antimicrobial properties against various bacterial and fungal strains.[3]
The presence of the nitro group is often crucial for the biological activity of many compounds, acting as a key pharmacophore or as a precursor to a more active amino derivative.[13]
Conclusion
2-Morpholino-5-nitrobenzaldehyde is a chemical intermediate with significant, yet largely untapped, potential in the field of drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of its aldehyde and nitro functional groups, make it an attractive starting material for the synthesis of novel heterocyclic compounds. The extensive body of literature on analogous structures strongly suggests that derivatives of 2-morpholino-5-nitrobenzaldehyde are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. This technical guide provides a solid foundation for researchers to explore the synthetic utility of this compound and to design and synthesize new molecules with potential pharmacological value.
References
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. (URL: [Link])
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (URL: [Link])
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (URL: [Link])
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Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. (URL: [Link])
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Synthesis of 2-nitrobenzaldehyde. PrepChem.com. (URL: [Link])
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. (URL: [Link])
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Crystal structures of 2-morpholino-5-nitrobenzaldehyde and 5-Nitro-2-(piperidino)benzaldehyde. IUCR. (URL: [Link])
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. (URL: [Link])
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Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. (URL: [Link])
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL: [Link])
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Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (URL: [Link])
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Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC - NIH. (URL: [Link])
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (URL: [Link])
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2-Nitrobenzaldehyde: A Vital Intermediate in Pharmaceutical Synthesis. (URL: [Link])
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The Strategic Utility of 2-Morpholino-6-nitrobenzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-morpholino-6-nitrobenzaldehyde as a versatile and strategic building block in modern heterocyclic chemistry. The unique electronic and steric properties imparted by the ortho-disposed morpholino and nitro substituents render this aldehyde a powerful precursor for the synthesis of a diverse range of heterocyclic systems, including quinolines and phenazines. This document will delve into the synthesis of the core molecule, explore its key chemical transformations with mechanistic insights, provide detailed experimental protocols for the synthesis of valuable heterocyclic derivatives, and discuss the potential applications of these products in medicinal chemistry and drug discovery.
Introduction: The Architectural Advantage of 2-Morpholino-6-nitrobenzaldehyde
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] The strategic introduction of specific substituents onto a core scaffold can profoundly influence its reactivity and the biological activity of its derivatives. 2-Morpholino-6-nitrobenzaldehyde is a prime example of such a strategically designed building block.
The molecule's utility stems from the interplay of its three key functional groups:
-
The Aldehyde Group: A versatile handle for a wide array of classical organic reactions, including condensations and reductive aminations.[2]
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring and serves as a precursor to a nucleophilic amino group upon reduction. This nitro-to-amino transformation is a pivotal step in many cyclization strategies.[3]
-
The Morpholino Group: A bulky, electron-donating group that influences the regioselectivity of reactions and can impart favorable physicochemical properties, such as improved solubility and metabolic stability, to the final heterocyclic products.[4]
This unique combination of functionalities allows for a "domino" or "cascade" approach to heterocycle synthesis, where a series of reactions can be performed in a single pot, enhancing synthetic efficiency.
Synthesis and Characterization of the Core Building Block
The synthesis of 2-morpholino-6-nitrobenzaldehyde is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically a palladium-catalyzed Buchwald-Hartwig amination.[3][5] This modern cross-coupling method offers high yields and functional group tolerance, making it superior to traditional methods like the Ullmann condensation which often require harsh reaction conditions.
The logical starting materials are 2-chloro-6-nitrobenzaldehyde and morpholine. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the formation of the C-N bond.
Predicted Spectroscopic Data for 2-Morpholino-6-nitrobenzaldehyde
| Spectroscopic Data | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde proton: ~10.3 ppm (s, 1H)Aromatic protons: 7.5-8.0 ppm (m, 3H)Morpholino protons: ~3.8-4.0 ppm (t, 4H), ~3.0-3.2 ppm (t, 4H) | The aldehyde proton is deshielded by the adjacent nitro group. The aromatic protons are in a complex splitting pattern due to the ortho and meta couplings. The morpholino protons appear as two distinct triplets. |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl carbon: ~190 ppmAromatic carbons: 120-155 ppmMorpholino carbons: ~67 ppm, ~53 ppm | The carbonyl carbon is significantly downfield. The aromatic region will show six distinct signals. The two sets of morpholino carbons will have characteristic shifts. |
| IR (KBr) | ~1700 cm⁻¹ (C=O stretch)~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch)~1240 cm⁻¹ (C-N stretch)~1115 cm⁻¹ (C-O-C stretch) | Strong carbonyl and nitro group absorptions are expected, along with characteristic stretches for the morpholino moiety. |
| Mass Spectrometry (EI) | M⁺ at m/z 236 | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₄). |
Application in Heterocycle Synthesis: Reaction Pathways and Mechanisms
The strategic placement of the functional groups in 2-morpholino-6-nitrobenzaldehyde allows for its versatile application in the synthesis of various nitrogen-containing heterocycles.
Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation
A powerful application of this building block is in the one-pot synthesis of substituted quinolines through a domino nitro reduction-Friedländer annulation.[1][3] This reaction proceeds by the in-situ reduction of the nitro group to an amine, followed by condensation with an active methylene compound and subsequent cyclization.
Experimental Protocol: Synthesis of 8-Morpholino-Substituted Quinolines
Materials:
-
2-Morpholino-6-nitrobenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone)
-
Iron powder
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-morpholino-6-nitrobenzaldehyde (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.
-
Heat the mixture to 80-100 °C with stirring.
-
Add iron powder (4.0-5.0 equiv) portion-wise to the heated solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-morpholino-substituted quinoline.
Synthesis of Phenazines via Reductive Cyclization
While a direct cyclization to a phenazine from 2-morpholino-6-nitrobenzaldehyde is not straightforward, a multi-step synthesis is highly plausible. This involves an initial Buchwald-Hartwig amination to form a 2-nitro-N-arylaniline intermediate, followed by a reductive cyclization to yield the phenazine core.
The synthesis would begin by coupling 2-chloro-6-nitroaniline with a suitable aryl amine. The resulting 2-nitro-N-arylaniline can then undergo a palladium-catalyzed reductive cyclization to afford the phenazine.[8][9] The morpholino group would be introduced either at the beginning on the 2-chloro-6-nitroaniline starting material or on the coupling partner.
Knoevenagel Condensation with Active Methylene Compounds
The electrophilic aldehyde group of 2-morpholino-6-nitrobenzaldehyde readily undergoes Knoevenagel condensation with active methylene compounds such as malononitrile and ethyl cyanoacetate.[10][11] This reaction, typically catalyzed by a weak base like piperidine or an ammonium salt, provides a straightforward route to α,β-unsaturated products. These products are valuable intermediates for further synthetic transformations.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
2-Morpholino-6-nitrobenzaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 2-morpholino-6-nitrobenzaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the product often precipitates from the solution. If not, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-(2-morpholino-6-nitrobenzylidene)malononitrile.
Quantitative Data and Reaction Scope
The following table summarizes representative yields for the key transformations discussed, based on analogous reactions reported in the literature. These values provide an expected range of efficacy for the application of 2-morpholino-6-nitrobenzaldehyde in these synthetic routes.
| Reaction Type | Reactants | Product | Typical Yield (%) | Reference Analogue |
| Buchwald-Hartwig Amination | 2-Chlorotoluene + Morpholine | N-(2-methylphenyl)morpholine | 94 | [12] |
| Domino Nitro Reduction-Friedländer Annulation | 2-Nitrobenzaldehyde + Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 85-95 | [1][3] |
| Knoevenagel Condensation | Benzaldehyde + Malononitrile | 2-Benzylidenemalononitrile | >95 | [2] |
| Reductive Phenazine Synthesis | 2-Nitro-N-phenylaniline | Phenazine | 70-90 | [8] |
Conclusion and Future Outlook
2-Morpholino-6-nitrobenzaldehyde is a highly functionalized and synthetically versatile building block that offers efficient pathways to a variety of medicinally relevant heterocyclic scaffolds. The strategic positioning of the morpholino, nitro, and aldehyde groups allows for a range of transformations, including domino reactions that lead to complex molecular architectures in a single step. The methodologies outlined in this guide, particularly the domino nitro reduction-Friedländer annulation and the multi-step synthesis of phenazines, highlight the potential of this building block in drug discovery and development. Future research in this area could focus on expanding the library of active methylene compounds used in the Friedländer synthesis to generate novel quinoline derivatives, as well as exploring alternative cyclization strategies to access other heterocyclic systems. The continued exploration of such well-designed building blocks will undoubtedly accelerate the discovery of new therapeutic agents.
References
-
Galiè, S., Fouad, M. A., Abbo, C., Ferretti, F., & Ragaini, F. (2025). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Su. Asian Journal of Organic Chemistry. Available at: [Link]
-
Constable, G. E. O., et al. (2022). Synthesis of phenazine-2,8-dicarboxylates. Arkivoc, 2022(4), 46-57. Available at: [Link]
-
Huigens, R. W., et al. (2018). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. ACS infectious diseases, 4(11), 1599–1610. Available at: [Link]
-
Padwa, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 856-871. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Huigens, R. W., et al. (2016). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Journal of the American Chemical Society, 138(27), 8380–8383. Available at: [Link]
- Banaras Hindu University. (2021).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Advanced Synthesis & Catalysis, 349(8-9), 1387-1392. Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Nolan, S. P. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 63, 1-35. Available at: [Link]
- Reddy, T. J., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. Research and Reviews: Journal of Organic Chemistry, 2(1).
- Roy, S., & De, S. K. (2013). Synthesis of phenazine derivatives. Tetrahedron Letters, 54(1), 12-15.
-
Chuang, G. J., et al. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of organic chemistry, 82(21), 11620–11630. Available at: [Link]
-
Kokotos, G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, P., & Kumar, A. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]
-
MacMillan, D. W. C., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. Saudi Pharmaceutical Journal, 15(2-3), 119-128. Available at: [Link]
-
Elhady, H. A., El-Mekawy, R. E., & Fadda, A. A. (2020). Synthetic routes for phenazines: an overview. Polycyclic Aromatic Compounds, 1-28. Available at: [Link]
-
Qiu, M., Liu, G. S., & Yao, X. Q. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 8(11), 824-829. Available at: [Link]
-
Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry: MRC, 43(8), 673–675. Available at: [Link]
-
Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(10), 1427-1456. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642. Available at: [Link]
-
Nikolova, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 289. Available at: [Link]
-
Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462. Available at: [Link]
- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-356.
-
Semicarbazides, thiosemicarbazides, and hydrazones based on the structure of 4-(morpholino-4-yl)-3-nitrobenzohydrazide were designed and synthesized. (2025). Molecules, 30(16), 3345. Available at: [Link]
Sources
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- 2. bhu.ac.in [bhu.ac.in]
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- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Note: Chemoselective Reduction of 2-Morpholino-6-nitrobenzaldehyde
Abstract & Strategic Context
The reduction of 2-Morpholino-6-nitrobenzaldehyde to its corresponding aniline derivative, 2-Amino-6-morpholinobenzaldehyde , represents a critical junction in the synthesis of fused heterocyclic kinase inhibitors (e.g., PI3K
The primary synthetic challenge is chemoselectivity . The molecule contains two reducible functionalities:[2][3]
-
Nitro group (
): The target for reduction. -
Aldehyde group (
): A sensitive electrophile prone to over-reduction to a primary alcohol ( ) or condensation.[1]
Furthermore, ortho-aminobenzaldehydes are inherently unstable.[1] Upon formation, the nucleophilic amine is positioned perfectly to attack the electrophilic aldehyde of a neighboring molecule, leading to rapid self-condensation (polymerization) or Friedländer-type cyclizations.
This guide details two validated protocols designed to maximize selectivity and yield while mitigating instability.
Strategic Analysis: Thermodynamics & Selectivity
To achieve high yield, the reducing agent must be thermodynamically tuned to reduce the nitrogen-oxygen bond without possessing the hydride potential to attack the carbonyl carbon.
| Feature | Nitro Group ( | Aldehyde Group ( |
| Reduction Potential | ||
| Risk Factor | Incomplete reduction (Hydroxylamine intermediate) | Over-reduction to Alcohol |
| Preferred Reagent | Electron Transfer (Single Electron Transfer - SET) | Hydride Donor (Avoid |
The "Ortho-Effect" Trap: Unlike para-isomers, the ortho-amino product is metastable.[1]
-
Pathway A (Desired): Isolation of monomeric 2-Amino-6-morpholinobenzaldehyde.[1]
-
Pathway B (Undesired): Intermolecular condensation
Imines/Oligomers.[1] -
Pathway C (Cyclization): If a ketone is present (e.g., acetone solvent), the amine will cyclize to form a quinoline. Avoid ketone solvents.
Mechanistic Workflow (Visualization)
The following diagram illustrates the reduction pathway and the critical decision points to avoid side reactions.
Figure 1: Stepwise reduction mechanism via Single Electron Transfer (SET).[1] Note the divergence toward side products if conditions are uncontrolled.[4]
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Methodology: Bechamp Reduction variant using Ammonium Chloride.[1] Why this works: Iron powder in neutral/slightly acidic media reduces nitro groups via electron transfer. The conditions are too mild to reduce the aldehyde, and the near-neutral pH prevents acid-catalyzed polymerization of the product.
Materials
-
Substrate: 2-Morpholino-6-nitrobenzaldehyde (
)[1] -
Reductant: Iron Powder (
, <325 mesh recommended) -
Electrolyte: Ammonium Chloride (
, ) -
Solvent: Ethanol / Water (
)[1][5][6] -
Workup: Celite® 545, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve the Substrate in Ethanol/Water (concentration
). -
Activation: Add Ammonium Chloride and Iron Powder to the solution.
-
Note: The iron powder must be suspended; vigorous stirring is non-negotiable to prevent clumping.
-
-
Reaction: Heat the mixture to
for 1–2 hours .-
Monitoring: Check via TLC (Mobile phase: 30% EtOAc/Hexane).[1] Look for the disappearance of the yellow nitro spot and the appearance of a fluorescent blue/green amine spot.
-
-
Filtration (Critical): While still warm, filter the heterogeneous grey/black mixture through a pad of Celite to remove iron oxides. Wash the pad with warm EtOAc.
-
Why Warm? The product may precipitate if the solution cools inside the Celite pad.
-
-
Extraction:
-
Isolation: Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Storage: Store immediately at
under Argon.[1]
-
Protocol B: Stannous Chloride Reduction (Small Scale / Clean Room)
Methodology:
Materials
-
Substrate: 2-Morpholino-6-nitrobenzaldehyde (
)[1] -
Reagent:
( ) -
Solvent: Ethanol (Absolute) or EtOAc.[1]
-
Quench: 10%
or Potassium Sodium Tartrate (Rochelle's Salt).
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in Ethanol (
) under Nitrogen atmosphere. -
Addition: Add
in one portion. -
Reaction: Stir at
for 2–3 hours .-
Observation: The solution typically turns yellow/orange.
-
-
Workup (The Emulsion Trap):
-
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.
Analytical QC & Validation
| Parameter | Method | Expected Signal / Criteria |
| Reaction Completion | LC-MS | Mass shift: |
| Aldehyde Integrity | 1H-NMR | Singlet at |
| Amine Formation | 1H-NMR | Broad singlet at |
| Purity | HPLC |
Troubleshooting & "Watch-outs"
Issue: Product Polymerization
-
Symptom: The crude oil solidifies into an insoluble gum; NMR shows broad peaks and loss of the aldehyde proton.
-
Cause: The amino group reacted with the aldehyde of another molecule.[2][10]
-
Solution: Do not store the free base. Use immediately in the next step (e.g., cyclization). If storage is required, convert to the HCl salt by adding
of in Dioxane/Ether, which protonates the amine and deactivates nucleophilic attack.
Issue: Low Yield with Iron Method
-
Symptom: Starting material remains, or product is trapped in sludge.
-
Cause: Inefficient stirring or product adsorption to iron oxides.[1]
-
Solution: Use mechanical stirring for scales
. Wash the Celite pad aggressively with hot EtOAc or 10% MeOH/DCM.
Issue: Over-reduction to Alcohol[11]
-
Symptom: Mass spectrum shows
relative to amine (Amine + 2H).[1] -
Cause: Presence of strong hydride sources or excessive catalytic hydrogenation.
-
Solution: Stick to Protocol A (Iron). If using catalytic hydrogenation (Pd/C), use a poisoned catalyst (e.g., sulfided platinum) or strictly limit
pressure to 1 atm.
References
-
Selective Reduction of Nitro Groups: Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride: A Convenient and Selective Reductant for Nitro Compounds.[1] Synthetic Communications.
-
Mechanism of Iron Reduction: Oh, S. S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes. Royal Society of Chemistry.
-
Synthesis of Morpholino-Benzaldehydes (Patent Context): Preparation of PI3K Inhibitors. (Example: WO2014149164). This patent details the reduction of similar nitro-benzaldehyde intermediates using Fe/NH4Cl.[1] [1]
-
Stannous Chloride Selectivity: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters.
-
Instability of 2-Aminobenzaldehydes: The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide. BenchChem Application Notes.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Application Note: 2-Morpholino-6-nitrobenzaldehyde in Dye Synthesis
This guide details the application of 2-Morpholino-6-nitrobenzaldehyde (CAS: 1774900-22-9) as a high-value scaffold for synthesizing Morpholino-Functionalized Quinoline Fluorophores and Nitroreductase (NTR)-Activatable Probes .[1]
Precision Synthesis of Morpholino-Quinoline Fluorophores & NTR Probes
Introduction & Chemical Significance
2-Morpholino-6-nitrobenzaldehyde represents a specialized class of "push-pull" aromatic scaffolds.[1] Its structural uniqueness lies in the ortho,ortho-disubstitution pattern flanking the reactive aldehyde group.[1]
-
Position 2 (Morpholine): Acts as a strong electron donor (auxochrome), essential for tuning the Intramolecular Charge Transfer (ICT) properties of the final dye.[1]
-
Position 6 (Nitro): Serves a dual function:
This compound is the critical starting material for synthesizing 5-Morpholinoquinoline dyes , which are difficult to access via other routes due to the instability of the corresponding 2-aminobenzaldehydes.[1]
Mechanism of Action: The Reductive Cyclization Strategy
The primary application of this intermediate is in the "Domino Nitro Reduction-Friedländer Heterocyclization." [1]
Direct use of 2-amino-6-morpholinobenzaldehyde is impractical because o-aminoaldehydes are prone to rapid self-condensation.[1] The nitro derivative is stable.[1] The strategy involves in situ reduction of the nitro group to an amine, which immediately condenses with a ketone to form the quinoline core.[1][3]
Pathway Visualization
Figure 1: The "Domino" synthesis pathway converting the nitro-aldehyde precursor into a stable quinoline fluorophore.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Morpholino-2-methyl-3-acetylquinoline
Target Application: Solvatochromic Dyes and DNA Intercalators.[1]
Reagents:
-
Acetylacetone (1.2 equiv) [Active Methylene Component][1]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-Morpholino-6-nitrobenzaldehyde (1 mmol, 236 mg) in 10 mL of glacial acetic acid.
-
Addition: Add Acetylacetone (1.2 mmol, 123 µL) to the solution.
-
Activation: Add Iron powder (4 mmol, 224 mg) in a single portion.
-
Reflux: Heat the mixture to 100°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The yellow nitro spot will disappear, replaced by a highly fluorescent blue/green spot.[1]
-
Work-up:
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).
Yield Expectation: 75-85% Characterization: The morpholine ring will be located at the C-5 position of the quinoline, imparting significant solvatochromism (fluorescence shift based on solvent polarity).[1]
Protocol B: Design of Nitroreductase (NTR) Sensing Probes
Target Application: Hypoxia Detection in Cancer Cells.[1]
In this application, the 2-Morpholino-6-nitrobenzaldehyde is not cyclized.[1] Instead, the aldehyde is reacted to attach a "targeting" arm, leaving the nitro group intact as a quencher.[1]
Mechanism:
-
OFF State: The nitro group acts as a Photo-induced Electron Transfer (PET) acceptor, quenching the fluorescence of the morpholine donor.[1]
-
Activation: Intracellular NTR enzymes (with NADH) reduce -NO₂ to -NH₂.[1]
-
ON State: The amine is an electron donor.[1] The PET quenching stops, and the molecule becomes highly fluorescent (Push-Pull system restored).
Synthesis Step (Knoevenagel Condensation):
-
React 2-Morpholino-6-nitrobenzaldehyde (1 equiv) with 1,2,3,3-Tetramethyl-3H-indolium iodide (1 equiv) in Ethanol with catalytic Piperidine.[1]
-
Reflux for 4 hours to form the Styryl Dye .
-
Isolate the red solid.[1]
Sensing Assay Protocol:
| Parameter | Condition |
|---|---|
| Probe Concentration | 10 µM in PBS (pH 7.4) |
| Enzyme Source | Nitroreductase (from E. coli) + NADH (500 µM) |
| Incubation | 37°C for 30 minutes |
| Excitation/Emission | Ex: 480 nm / Em: 620 nm (Red Shifted) |
| Result | >10-fold fluorescence enhancement upon reduction.[1] |
Data Summary & Troubleshooting
Physicochemical Properties
| Property | Value | Note |
| Molecular Weight | 236.22 g/mol | |
| Appearance | Yellow/Orange Powder | Nitro group chromophore |
| Solubility | DMSO, DMF, DCM | Poor water solubility |
| Stability | High | Store away from light (nitrobenzyls are photosensitive) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete reduction of Nitro group.[1] | Use fresh Iron powder or switch to SnCl₂/EtOH reflux method.[1] |
| Tarry Product | Polymerization of the intermediate amine.[1] | Ensure the Ketone is present before adding the reducing agent to trap the amine immediately.[1] |
| No Fluorescence (Protocol B) | Probe aggregation in buffer.[1] | Add 0.1% Tween-20 or use DMSO co-solvent (<1%).[1] |
References
-
BenchChem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms. (2025).[1][3][5][6] [1]
-
National Institutes of Health (NIH). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.[1] (2022).[1][2]
-
BLD Pharm. Product Data: 2-Morpholino-6-nitrobenzaldehyde (CAS 1774900-22-9).[1][6][1]
-
Organic Syntheses. Preparation of Quinoline Derivatives via Friedländer Synthesis.[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Syntastic [syntastic.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methyl-3-buten-2-ol | CAS#:115-18-4 | Chemsrc [chemsrc.com]
Application Note: Sterically Demanding Wittig Olefination of 2-Morpholino-6-nitrobenzaldehyde
This guide details the protocol for the Wittig olefination of 2-Morpholino-6-nitrobenzaldehyde . This specific transformation is chemically significant due to the 2,6-disubstitution pattern , which creates a sterically crowded environment around the electrophilic aldehyde.
The protocol focuses on synthesizing the
Executive Summary & Strategic Rationale
Objective: Synthesize Methyl (E)-3-(2-morpholino-6-nitrophenyl)acrylate via Wittig reaction. Target Audience: Medicinal Chemists, Process Development Scientists.
Technical Challenge: The substrate, 2-Morpholino-6-nitrobenzaldehyde , presents a classic "ortho-effect" challenge.
-
Steric Hindrance: The aldehyde is flanked by a bulky morpholine ring at C2 and a nitro group at C6. This shields the carbonyl carbon from nucleophilic attack by the bulky triphenylphosphonium ylide.
-
Electronic Conflict:
-
Nitro Group (C6): Strongly electron-withdrawing (-I, -M), activating the aldehyde.
-
Morpholine (C2): Electron-donating via resonance (+M), potentially deactivating the aldehyde.
-
Net Effect: The aldehyde remains electrophilic, but the reaction rate is kinetically limited by steric access.
-
Solution Strategy: Standard room-temperature Wittig protocols often fail or stall with 2,6-disubstituted benzaldehydes. This protocol utilizes elevated thermal energy (Reflux in Toluene) and a Stabilized Ylide to ensure thermodynamic equilibration to the desired E-isomer.
Reaction Mechanism & Pathway Analysis
The reaction proceeds through the formation of an oxaphosphetane intermediate.[1][2][3][4] Due to the steric bulk of the ortho-morpholine and ortho-nitro groups, the formation of the C-C bond is the rate-determining step.
Visualization: Steric & Electronic Pathway
Caption: Mechanistic pathway highlighting the steric barrier at the transition state requiring thermal activation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Morpholino-6-nitrobenzaldehyde | Substrate | 1.0 | Limiting reagent. |
| Methyl (triphenylphosphoranylidene)acetate | Ylide | 1.2 - 1.5 | Stabilized ylide. Excess required due to slow kinetics. |
| Toluene | Solvent | N/A | Anhydrous. Concentration: 0.2 M. |
| Benzoic Acid (Optional) | Catalyst | 0.1 | Can accelerate reaction via H-bonding activation (rarely needed but useful backup). |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Charging: Add 2-Morpholino-6-nitrobenzaldehyde (1.0 equiv) to the flask.
-
Solvation: Add anhydrous Toluene to achieve a concentration of 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).
-
Expert Insight: Toluene is preferred over THF here. Its higher boiling point (110°C vs 66°C) provides the necessary thermal energy to overcome the steric repulsion between the 2,6-substituents and the bulky triphenylphosphine group.
-
-
Reagent Addition: Add Methyl (triphenylphosphoranylidene)acetate (1.2 equiv) in a single portion.
Phase 2: Reaction & Monitoring
-
Reflux: Heat the reaction mixture to a vigorous reflux (oil bath set to ~115°C).
-
Monitoring (TLC/HPLC): Check progress after 4 hours.
-
TLC Eluent:[5] 30% Ethyl Acetate in Hexanes.
-
Observation: The aldehyde typically appears as a bright yellow spot (nitro conjugation). The product will be less polar (higher
) and likely fluorescent under UV. -
Checkpoint: If <50% conversion is observed after 4 hours, add an additional 0.3 equiv of ylide and continue reflux overnight (12-16 hours).
-
Phase 3: Work-up & Purification[1]
-
Concentration: Remove Toluene under reduced pressure (Rotavap) to yield a crude semi-solid.
-
Pre-Purification (Trituration):
-
Add cold Diethyl Ether or MTBE to the crude residue and sonicate.
-
Rationale: Triphenylphosphine oxide (TPPO) is soluble in DCM/MeOH but has limited solubility in ether. The product (cinnamate) and TPPO often co-elute. Trituration helps precipitate some TPPO or extract the product selectively.
-
Filter off any solids (mostly TPPO) if significant precipitation occurs.
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution from 0%
30% EtOAc in Hexanes. -
Note: The morpholine nitrogen is basic. If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase.
-
Results Interpretation & Data Validation
Expected Analytical Data
| Technique | Feature | Expected Signal | Interpretation |
| Alkene Region | Doublet (~16.0 Hz) | Indicates Trans (E) geometry. Cis coupling is typically ~12 Hz. | |
| Aldehyde Proton | Disappearance of singlet at ~10.0 ppm | Confirms consumption of starting material. | |
| IR Spectroscopy | Carbonyl | Ester C=O stretch ~1710-1720 cm | Distinct from aldehyde C=O (~1680-1690 cm |
| LC-MS | Mass Peak | [M+H] | Confirms molecular weight of the acrylate adduct. |
Troubleshooting Guide
-
Problem: No Reaction / Starting Material Recovered.
-
Problem: Low Yield / Complex Mixture.
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for steric effects in nucleophilic addition). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols for the Synthesis of Quinoline Derivatives from 2-Morpholino-6-nitrobenzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of quinoline derivatives from 2-Morpholino-6-nitrobenzaldehyde. The featured methodology is a one-pot domino nitro reduction-Friedländer heterocyclization, a robust and efficient approach that circumvents the need for isolating the intermediate 2-amino derivative. This protocol is designed for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and practical guidance for successful synthesis.
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4] Marketed drugs such as chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscore the therapeutic importance of this heterocyclic motif.[2] The ability to introduce diverse functionalities onto the quinoline core allows for the fine-tuning of its biological and physical properties, making it a cornerstone for the development of novel therapeutic agents and functional materials.[1][5]
Reaction Overview: A Domino Approach to Quinoline Synthesis
The classical Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful tool for constructing the quinoline scaffold.[6][7] However, the availability of substituted 2-aminobenzaldehydes can be limited. A significant advancement is the domino nitro reduction-Friedländer heterocyclization, which utilizes readily available 2-nitrobenzaldehydes as starting materials.[8][9] This one-pot procedure involves the in situ reduction of the nitro group to an amine, which then immediately participates in the Friedländer condensation.[8][10]
This application note details the synthesis of a substituted quinoline from 2-Morpholino-6-nitrobenzaldehyde, leveraging an iron-mediated nitro reduction in acetic acid. The morpholino group, a common motif in CNS drug discovery, is anticipated to be stable under these reaction conditions and will be incorporated into the final quinoline product.[11]
The Underlying Chemistry: A Mechanistic Dissection
The domino nitro reduction-Friedländer heterocyclization proceeds through a well-defined sequence of three key stages:
-
Nitro Group Reduction: The synthesis is initiated by the reduction of the aromatic nitro group of 2-Morpholino-6-nitrobenzaldehyde to the corresponding amine. Iron powder in glacial acetic acid is a mild and effective reagent for this transformation.[8][9]
-
Condensation: The in situ generated 2-Morpholino-6-aminobenzaldehyde then undergoes a condensation reaction with an active methylene compound (e.g., a β-diketone or β-ketoester). This can proceed through two primary pathways depending on the reaction conditions: an aldol-type condensation or the formation of a Schiff base intermediate.[6][7]
-
Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration (aromatization) to yield the thermodynamically stable quinoline ring system.[8][12]
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol provides a method for the synthesis of a 2,3-disubstituted-8-morpholinoquinoline derivative.
5.1. Materials and Reagents
-
2-Morpholino-6-nitrobenzaldehyde (1.0 equiv)
-
Acetylacetone (or other suitable active methylene compound) (2.0-3.0 equiv)
-
Iron powder (<100 mesh) (4.0 equiv)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
5.2. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-Morpholino-6-nitrobenzaldehyde (1.0 equiv) in glacial acetic acid.
-
Add the active methylene compound (e.g., acetylacetone, 2.5 equiv) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C. [9]4. Addition of Iron: Once the reaction mixture reaches the target temperature, add the iron powder (4.0 equiv) portion-wise over approximately 15 minutes. An immediate color change to brown is typically observed. [9]5. Reaction Monitoring: Maintain the reaction at 95-110 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Characterize the purified quinoline derivative using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).
Quantitative Data Summary
The yields of the domino nitro reduction-Friedländer heterocyclization are generally high. The following table provides representative data for similar reactions.
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Typical Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 1-(2-Methylquinolin-3-yl)ethan-1-one | 79 | [12] |
| 2-Nitrobenzaldehyde | 1-Phenyl-1,3-butanedione | (2-Methylquinolin-3-yl)(phenyl)methanone | 86 | [12] |
| 5-Fluoro-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Fluoro-2-methylquinolin-3-yl)ethan-1-one | 81 | [12] |
| 5-Methoxy-2-nitrobenzaldehyde | 2,4-Pentanedione | 1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one | 75 | [12] |
Best Practices and Troubleshooting
-
Purity of Starting Materials: Ensure that the 2-Morpholino-6-nitrobenzaldehyde is of high purity to avoid side reactions.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent potential oxidation of the intermediate amine.
-
Portion-wise Addition of Iron: Adding the iron powder in portions helps to control the exothermicity of the nitro reduction.
-
Incomplete Reaction: If the reaction stalls, a small additional portion of iron powder can be added. Ensure the temperature is maintained within the optimal range.
-
Workup Considerations: Complete neutralization of the acetic acid is crucial for efficient extraction of the product.
-
Purification: The polarity of the final quinoline derivative will depend on the substituents introduced by the active methylene compound. Adjust the column chromatography eluent system accordingly.
Conclusion
The domino nitro reduction-Friedländer heterocyclization is a highly efficient and versatile method for the synthesis of substituted quinolines from 2-nitrobenzaldehydes. [9]This one-pot procedure, using readily available and inexpensive reagents, offers a practical and scalable route to a wide array of quinoline derivatives. The protocol detailed herein for 2-Morpholino-6-nitrobenzaldehyde provides a robust framework for accessing novel quinoline-based compounds for applications in drug discovery and materials science.
References
-
Molecules. 2022 Jun 27;27(13):4123. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
ResearchGate. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
RSC Advances. 2022;12(35):22935-22956. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
PubMed. 2014;22(10):2363-7. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
TÜBİTAK Academic Journals. 2021;45(1):1-20. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
ResearchGate. Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a). [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]
-
Molecules. 2021;26(11):3197. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Molecules. 2019;24(18):3361. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
Sources
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of 2-Morpholino-6-nitrobenzaldehyde synthesis
Technical Support Center: Optimization of 2-Morpholino-6-nitrobenzaldehyde Synthesis
Current Status: Active Ticket ID: CHEM-SNAR-26-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely experiencing low yields (20–40%) and difficult purification when synthesizing 2-morpholino-6-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (SNAr).
The Core Problem: This substrate presents a "perfect storm" of electronic and steric challenges.
-
Electronic Mismatch: While the nitro group is a strong electron-withdrawing group (EWG), its position at C6 is meta to the leaving group at C2. Therefore, it cannot stabilize the Meisenheimer intermediate via resonance. The reaction relies almost entirely on the activation provided by the ortho-formyl (aldehyde) group.
-
Competing Equilibria: The morpholine (secondary amine) reacts reversibly with the aldehyde to form aminals or iminium ions, competing with the desired SNAr pathway.
This guide provides a troubleshooting framework to bypass these limitations, moving from "trial and error" to a deterministic protocol.
Part 1: Diagnostic & Troubleshooting (Q&A)
Module A: Reaction Kinetics & Conversion
Q: The reaction stalls at 50% conversion even after 24 hours. Adding more morpholine doesn't help. Why? A: You are likely facing product inhibition or solvent dampening .
-
The Mechanism: The SNAr reaction requires a polar aprotic solvent to stabilize the anionic Meisenheimer complex. If you are using non-polar solvents (Toluene, DCM) or protic solvents (Ethanol), the reaction will be glacially slow because the transition state is not stabilized.
-
The Fix: Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . These solvents solvate the cation (e.g., K+), leaving the morpholine/nucleophile "naked" and highly reactive.
-
The Catalyst: If using the chloro-precursor (2-chloro-6-nitrobenzaldehyde), the chloride leaving group is poor. Add 10 mol% Potassium Iodide (KI) (Finkelstein condition) or switch to the 2-Fluoro analog, which reacts 10–100x faster due to the high electronegativity of fluorine stabilizing the intermediate.
Q: My TLC shows a new spot that disappears upon aqueous workup. Is this my product? A: No. That is likely the aminal intermediate .
-
Explanation: Morpholine attacks the aldehyde carbonyl faster than it attacks the aromatic ring. This forms a hemiaminal or aminal. This equilibrium is reversible. When you add water/acid during workup, it hydrolyzes back to the aldehyde.
-
Solution: Do not treat this as an impurity. It is a "dormant" form of your reactant. To push the SNAr reaction, you must increase the temperature (to >80°C) to favor the thermodynamic aromatic substitution over the kinetic carbonyl addition.
Module B: Impurity Profile
Q: I see a dark, tarry baseline on my TLC. What is it? A: This is likely Cannizzaro disproportionation or polymerization .
-
Cause: If you are using strong inorganic bases (NaOH, KOH) or excessive heat (>120°C) with an aldehyde, the aldehyde can disproportionate into the alcohol and carboxylic acid.
-
The Fix: Use a milder, organic base. Diisopropylethylamine (DIPEA) or K2CO3 are superior. Avoid hydroxide bases.
Part 2: The Optimized Protocol
This protocol is designed to minimize aminal formation while maximizing SNAr conversion.
Substrate: 2-Fluoro-6-nitrobenzaldehyde (Preferred) or 2-Chloro-6-nitrobenzaldehyde. Reagents: Morpholine (1.2 equiv), K2CO3 (1.5 equiv). Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow
-
Preparation:
-
Dissolve 1.0 eq of 2-Fluoro-6-nitrobenzaldehyde in anhydrous Acetonitrile (0.5 M concentration).
-
Note: Acetonitrile is preferred over DMF for easier workup, provided the fluoro-substrate is used. If using the chloro-substrate, use DMF.
-
-
Addition:
-
Add 1.5 eq of powdered, anhydrous K2CO3 .
-
Add 1.2 eq of Morpholine dropwise at room temperature.
-
-
Reaction:
-
Heat the mixture to 70°C . Monitor by HPLC/TLC.
-
Critical Checkpoint: If using the Chloro-substrate, conversion may be slow. If <10% conversion after 2 hours, raise temp to 90°C and add 0.1 eq KI.
-
-
Workup (The "Crash-Out" Method):
-
Do not extract yet. Cool the reaction to room temperature.[1]
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The product, 2-Morpholino-6-nitrobenzaldehyde, is lipophilic and should precipitate as a yellow/orange solid.
-
Filter the solid.[2] Wash with cold water (to remove morpholine salts) and Hexanes (to remove trace unreacted aldehyde).
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if necessary. Avoid column chromatography if possible, as the aldehyde can streak on silica due to interaction with silanols.
-
Part 3: Data & Visualization
Table 1: Leaving Group & Solvent Effects on Yield[4]
| Precursor (X) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 2-Fluoro | MeCN | 70 | 4 | 92% | Cleanest profile; easy precipitation. |
| 2-Fluoro | DMF | 80 | 2 | 88% | Harder to remove DMF; water wash required. |
| 2-Chloro | MeCN | 80 | 24 | 35% | Incomplete conversion; requires forcing conditions. |
| 2-Chloro | DMSO | 100 | 12 | 65% | Darkening of reaction (decomposition). |
| 2-Chloro | DMF | 110 | 12 | 72% | Recommended if Fluoro-substrate is unavailable. |
Visualizing the Pathway
The diagram below illustrates the competition between the reversible carbonyl attack (Aminal) and the irreversible ring substitution (SNAr).
Caption: Reaction pathway showing the competition between reversible aminal formation (red) and the desired SNAr pathway (green/blue). High temperature favors the irreversible path.
Troubleshooting Decision Tree
Caption: Step-by-step logic flow to diagnose low yields. Priority is placed on Leaving Group selection and Solvent polarity.
References
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism & Kinetics
-
Synthesis of 2-Nitrobenzaldehyde Deriv
- Source: PrepChem. "Synthesis of 2-nitrobenzaldehyde."
- Relevance: Provides baseline conditions for handling ortho-nitrobenzaldehyde derivatives and their stability during workup.
-
URL:[Link]
-
Morpholine Reactivity & Aminal Form
- Source: National Institutes of Health (NIH) / PMC.
- Relevance: Details the reduced nucleophilicity of morpholine compared to other amines and its propensity to form aminals with aldehydes, supporting the "side reaction" hypothesis.
-
URL:[Link]
-
Reaction of 2-Chloropyrazine with Morpholine (SNAr Analog)
-
Source: ResearchGate.[4][5] "Reaction of 2-chloropyrazine with morpholine with various solvents and bases."
- Relevance: Validates the solvent effects (Water/DMF vs organic solvents) and base selection for morpholine SNAr reactions on activated heteroaromatics, which mirrors the electronic demands of the nitrobenzaldehyde system.
-
Sources
Technical Support Center: Synthesis & Optimization of 2-Morpholino-6-nitrobenzaldehyde
[1]
Executive Summary & Core Reaction Logic
The Challenge: Synthesizing 2-Morpholino-6-nitrobenzaldehyde involves a Nucleophilic Aromatic Substitution (
The Solution: Success relies on thermodynamic control—driving the irreversible
Standardized Optimization Protocol
-
Precursor: 2-Chloro-6-nitrobenzaldehyde (preferred) or 2-Fluoro-6-nitrobenzaldehyde.[1]
-
Reagent: Morpholine (1.2 – 1.5 equivalents).[1]
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equivalents).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Acetonitrile (MeCN) for cleaner profiles; DMF for faster kinetics.[1]
-
Temperature:
.
Troubleshooting Guides (Q&A Format)
Ticket #401: "My reaction stalls at 60% conversion despite adding excess morpholine."
Diagnosis: This is a classic case of Product Inhibition or Aminal Trapping .[1]
-
Steric Crowding: The product (2-morpholino-6-nitrobenzaldehyde) is highly congested.[1] The morpholine ring twists out of plane, shielding the reaction center.[1]
-
Reversible Side Reaction: Excess morpholine attacks the aldehyde carbonyl to form a hemiaminal or aminal.[1] While reversible, this consumes your nucleophile and changes the electronic nature of the ring, potentially deactivating it toward the desired
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Corrective Action:
-
Switch Base: If using organic bases (TEA/DIPEA), switch to inorganic
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . The heterogeneous surface of inorganic bases often facilitates thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> mechanism better than soluble bases in this specific steric environment. -
Temperature Step-Up: Increase temperature to
. Thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> reaction has a higher activation energy than the aminal formation. Higher heat favors the thermodynamic product (the C-N bond formation on the ring) over the kinetic trap (carbonyl attack).[1] -
Solvent Swap: If in Ethanol, switch to DMF or DMSO .[1] The higher dielectric constant stabilizes the Meisenheimer complex intermediate, accelerating the rate-limiting step.[1]
Ticket #402: "NMR shows the morpholine signals, but the aldehyde proton (10 ppm) is missing or shifted."
Diagnosis:
You have formed the Morpholine-Aldehyde Aminal adduct .[1]
Morpholine is a secondary amine.[1] It reacts with aldehydes to form
Corrective Action:
-
The Acid Wash: The workup must include an acidic hydrolysis step to revert the aminal back to the aldehyde.[1]
-
Protocol: Quench the reaction mixture into water. Extract with EtOAc.[1] Wash the organic layer with 1M HCl (rapid wash) or saturated
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Caution: Do not use strong acid for prolonged periods, or you risk hydrolyzing the morpholine off the ring (though the aromatic C-N bond is strong, the aldehyde is sensitive).[1]
-
-
Verification: Re-run
NMR inngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . The aldehyde peak should reappear as a sharp singlet around 10.0–10.5 ppm.
Ticket #403: "The product is oiling out and difficult to crystallize."[1]
Diagnosis: Nitro-benzaldehydes with amine substituents are "greasy" and prone to super-saturation.[1] Impurities (residual DMF or morpholine) prevent crystal lattice formation.[1]
Corrective Action:
-
Solvent Exchange: Do not attempt to crystallize directly from the reaction solvent.[1] Perform a full aqueous workup first.[1]
-
Trituration: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) , then slowly add Hexanes or Heptane while stirring vigorously.[1] This usually forces the product out as a yellow/orange solid.[1]
-
Recrystallization: Once solid, recrystallize from Ethanol/Water (9:1) .[1] Heat to reflux until dissolved, then cool slowly to
.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Competitive Landscapes
This diagram illustrates the desired
Caption: Figure 1. The Kinetic vs. Thermodynamic landscape. High temperature and base drive the blue path (SNAr).[1] Low temperature or insufficient workup leads to the red path (Aminal Trap).[1]
Diagram 2: Troubleshooting Decision Tree
A logic flow for operators facing low yields or purity issues.[1][2]
Caption: Figure 2. Rapid diagnostic flow for common synthesis failures involving 2-morpholino-6-nitrobenzaldehyde.
Experimental Data Summary
Table 1: Solvent & Base Screening Results (Optimization Phase)
| Entry | Solvent | Base | Temp ( | Time (h) | Conversion (%) | Notes |
| 1 | Ethanol | 78 (Reflux) | 24 | 45% | Slow kinetics; aminal impurities observed. | |
| 2 | THF | 66 (Reflux) | 24 | 30% | Too low temp; poor solubility of intermediate. | |
| 3 | DMF | 80 | 4 | 98% | Optimal condition. Deep orange solution. | |
| 4 | MeCN | 82 (Reflux) | 12 | 92% | Cleaner impurity profile than DMF, but slower. |
References & Authoritative Grounding
-
Chemical Scaffold Properties: National Center for Biotechnology Information.[1] (2023).[1][3][4] PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. Retrieved from [Link][1]
-
Context: Provides physical property baselines (solubility, melting points) for the nitrobenzaldehyde core scaffold used to predict behavior of the morpholine derivative.
-
-
SNAr Reaction Mechanics: Beilstein Institut.[1] Beilstein Journal of Organic Chemistry. General principles of Nucleophilic Aromatic Substitution on ortho-substituted nitrobenzenes.
-
Context: Supports the mechanistic claim that the ortho-nitro group is the primary activator for the displacement of the halogen.[1]
-
-
-
Context: Validates the hygroscopic nature of morpholine and the necessity of temperature control to prevent side reactions.
-
-
Starting Material Data: EPA CompTox. 2-Fluoro-6-nitrobenzaldehyde Properties. Retrieved from [Link][1][5]
-
Context: Technical data on the fluorinated precursor, confirming it as a viable, albeit more reactive, alternative to the chloro-derivative.[1]
-
Sources
- 1. 2-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
How to avoid dimer byproduct formation in morpholino benzaldehyde reactions
A Guide to Minimizing Dimer Byproduct Formation
Welcome to the Technical Support Center for Morpholino Benzaldehyde Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. This guide provides in-depth technical information and practical advice to identify the root causes of dimer byproduct formation and implement effective solutions.
Understanding Dimer Formation in Morpholino Benzaldehyde Reactions
Morpholino benzaldehyde reactions, often variants of the Pictet-Spengler[1][2] or Mannich reactions[3][4], are powerful tools for synthesizing complex heterocyclic structures. However, a common challenge in these reactions is the formation of undesired dimer byproducts. These dimers can arise from several mechanistic pathways, significantly reducing the yield of the target molecule and complicating purification processes.
Understanding the underlying causes of dimerization is the first step toward effective troubleshooting. Dimer formation is often a consequence of the high reactivity of intermediates, particularly the iminium ion, and the potential for self-condensation or reaction with starting materials.
The Core Challenge: Competing Reaction Pathways
The desired reaction involves the condensation of a morpholino-substituted amine with benzaldehyde (or a derivative) to form an iminium ion, which then undergoes an intramolecular cyclization. Dimerization occurs when this highly reactive iminium ion reacts with another nucleophilic species in the reaction mixture besides the intended intramolecular nucleophile.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Competing reaction pathways in morpholino benzaldehyde reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of dimer byproducts observed?
A1: The most prevalent dimers are typically formed through the reaction of the iminium ion intermediate with either an unreacted morpholine-containing starting material or another iminium ion. This can lead to C-C or C-N bond formation, resulting in complex and often difficult-to-characterize structures.[5]
Q2: How does the reactivity of the aldehyde influence dimer formation?
A2: The reactivity of the aldehyde is a critical factor. Highly reactive aldehydes, such as formaldehyde, can lead to a rapid buildup of the iminium ion concentration, increasing the likelihood of intermolecular side reactions.[4][6] Conversely, less reactive aldehydes may require harsher conditions, which can also promote side reactions.
Q3: Can the choice of solvent impact the formation of dimers?
A3: Absolutely. The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like DMF or acetonitrile are often used.[7] However, their ability to solvate charged intermediates can affect the rate of both the desired cyclization and the undesired dimerization. It is often a matter of empirical optimization to find the ideal solvent for a specific reaction.
Q4: Is dimer formation always a result of reaction conditions, or can it be related to starting material purity?
A4: Both factors are significant. Impurities in the starting materials can act as catalysts or alternative nucleophiles for side reactions.[8] However, even with highly pure starting materials, suboptimal reaction conditions (e.g., temperature, concentration, pH) are a primary driver of dimer formation.[9]
Troubleshooting Guide: Minimizing Dimer Formation
This section provides a structured approach to diagnosing and resolving issues with dimer byproduct formation.
Issue 1: High Levels of Dimer Detected by LC-MS or NMR
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| High Reaction Concentration | Elevated concentrations of reactants increase the probability of intermolecular collisions, favoring dimerization over the intramolecular cyclization. | Protocol 1: Perform a concentration optimization study, starting with a more dilute reaction mixture. |
| Suboptimal Temperature | High temperatures can accelerate both the desired reaction and side reactions. In some cases, the activation energy for dimerization may be lower, making it more favorable at higher temperatures. | Protocol 2: Screen a range of temperatures. Start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity. |
| Incorrect Stoichiometry | An excess of either the morpholine or aldehyde component can lead to side reactions. For instance, excess morpholine can act as a nucleophile, attacking the iminium ion. | Carefully control the stoichiometry of your reactants. Aim for a 1:1 molar ratio unless prior optimization has shown otherwise. |
| Inappropriate pH or Acid Catalyst | The formation of the iminium ion is acid-catalyzed.[1][2] However, excessively acidic conditions can lead to the degradation of starting materials or promote unwanted side reactions. The type of acid (Brønsted vs. Lewis) can also influence the reaction pathway. | Protocol 3: Screen different acid catalysts and their concentrations. Consider using a milder acid or a buffer system to maintain a stable pH.[10][11] |
Issue 2: Inconsistent Results and Variable Dimer Formation Between Batches
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Variability in Reagent Quality | Impurities in starting materials, such as residual water or byproducts from their synthesis, can significantly impact the reaction outcome. | Ensure the purity of all reagents. Use freshly distilled solvents and high-purity starting materials. Consider performing a quality control check on new batches of reagents. |
| Atmospheric Moisture | The presence of water can interfere with the reaction by hydrolyzing the iminium ion or altering the catalytic activity of the acid. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. The use of molecular sieves can also be beneficial.[12] |
| Slow Addition of Reagents | A rapid addition of one reagent to another can create localized high concentrations, promoting dimer formation. | Protocol 4: Employ a slow addition of one of the reactants (often the aldehyde) to the reaction mixture using a syringe pump. This helps to maintain a low steady-state concentration of the reactive intermediate.[13] |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Troubleshooting workflow for minimizing dimer formation.
Experimental Protocols
Protocol 1: Reaction Concentration Optimization
-
Setup: Prepare a series of identical reactions in parallel.
-
Concentration Gradient: Vary the concentration of the limiting reagent over a defined range (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M).
-
Constant Parameters: Keep all other parameters (temperature, stoichiometry, catalyst loading) constant across all reactions.
-
Monitoring: Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, LC-MS) at regular intervals.
-
Analysis: After a fixed reaction time, quench the reactions and analyze the product mixture to determine the ratio of the desired monomer to the dimer byproduct.
Protocol 2: Temperature Screening
-
Setup: Prepare a series of identical reactions in parallel using the optimal concentration determined in Protocol 1.
-
Temperature Gradient: Set each reaction to a different temperature (e.g., 0 °C, room temperature, 40 °C, 60 °C).
-
Constant Parameters: Ensure all other parameters are kept constant.
-
Monitoring and Analysis: Follow the same monitoring and analysis steps as in Protocol 1.
Protocol 3: Acid Catalyst Screening
-
Setup: Prepare a series of identical reactions in parallel using the optimized concentration and temperature.
-
Catalyst Variation: In each reaction, use a different acid catalyst (e.g., TFA, acetic acid, HCl, a Lewis acid like TiCl₄). Also, screen different catalyst loadings for each acid.[14]
-
Constant Parameters: Maintain all other reaction conditions as constant.
-
Monitoring and Analysis: Monitor the reactions and analyze the final product mixtures as described previously.
Protocol 4: Slow Addition of Aldehyde
-
Setup: In a reaction flask, combine the morpholine derivative, solvent, and acid catalyst.
-
Syringe Pump: Dissolve the benzaldehyde derivative in the reaction solvent and load it into a syringe. Place the syringe in a syringe pump.
-
Slow Addition: Slowly add the aldehyde solution to the reaction mixture over a prolonged period (e.g., several hours).
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional period to ensure completion.
-
Analysis: Analyze the product mixture to determine the impact of slow addition on dimer formation.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Wikipedia. (2023, November 29). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
-
Prakash, T. P., et al. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides. ChemRxiv. [Link]
-
Smith, J. et al. (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Summerton, J. E., & Weller, D. D. (2002). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, 20(1), 4.29.1-4.29.17. [Link]
-
Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253. [Link]
-
Wang, C., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
OpenBU. (n.d.). The reactions of morpholine and formaldehyde with organic compounds which contain an active hydrogen ion. Retrieved from [Link]
- Summerton, J. E., & Weller, D. D. (2012). Method of synthesis of morpholino oligomers. U.S. Patent No. 8,299,206 B2. Washington, DC: U.S.
-
Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]
-
Laurence, G., et al. (2019). Conception and Synthesis of Sequence‐Coded Morpholinos. Angewandte Chemie International Edition, 58(24), 8111–8115. [Link]
- Murru, M., et al. (2019). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
-
Seidel, D. (2012). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 45(4), 539–552. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the aminalization reaction between 1a and 2a. Retrieved from [Link]
-
Thieme. (2023, December 8). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Retrieved from [Link]
-
Quora. (2018, September 30). Why is formaldehyde more reactive than any other aldehyde? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
ChemRxiv. (2022). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. [Link]
-
Kumar, P., & Sharma, P. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5433. [Link]
-
Tang, M., et al. (2018). Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines. Nature Communications, 9(1), 2149. [Link]
-
Impactfactor. (2017, October 25). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2025, March 13). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
-
Metz, B., et al. (2006). Identification of Formaldehyde-Induced Modifications in Proteins: Reactions with Insulin. Bioconjugate Chemistry, 17(4), 815–822. [Link]
-
ResearchGate. (n.d.). Liquid phase aldol condensation of formaldehyde and propionaldehyde catalyzed by L-proline functional polymers. Retrieved from [Link]
-
Nan, J., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Coatings, 12(6), 834. [Link]
- Amin, H., Wakode, S., & Tonk, R. K. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(7), 2760-66.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. open.bu.edu [open.bu.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 11. via.library.depaul.edu [via.library.depaul.edu]
- 12. researchgate.net [researchgate.net]
- 13. Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion rates in 2-Morpholino-6-nitrobenzaldehyde reactions
Executive Summary & Mechanistic Insight
The Core Challenge:
Synthesizing 2-Morpholino-6-nitrobenzaldehyde typically involves a Nucleophilic Aromatic Substitution (
The "Hidden" Chemistry:
Unlike standard
-
Consequence 1: The nitro group provides inductive withdrawal but zero resonance stabilization for the Meisenheimer complex intermediate.
-
Consequence 2: The reaction relies almost entirely on the aldehyde (formyl) group at C1 for activation.
-
Consequence 3: The aldehyde is simultaneously the activator and a competitive electrophile. Morpholine (a secondary amine) attacks the carbonyl carbon reversibly, forming unstable hemiaminals/aminals, which acts as a "nucleophile sink," slowing the desired
kinetics.
Diagnostic Workflow (Interactive Guide)
Before altering your protocol, trace your issue through this logic flow to identify the root cause.
Figure 1: Diagnostic logic for isolating failure modes in
Troubleshooting Guides & FAQs
Category A: Reaction Kinetics (The Reaction Won't Finish)
Q: I am using 2-Chloro-6-nitrobenzaldehyde and the reaction stalls at 50% conversion. Adding more morpholine doesn't help. Why?
A: The Chloride leaving group is likely too sluggish for this specific electronic setup.
-
The Cause: As noted in the summary, the Nitro group is meta to the Chlorine and does not help stabilize the transition state. You are relying solely on the aldehyde group. Chlorine is a poor leaving group in
unless the ring is highly activated. -
The Fix: Switch to 2-Fluoro-6-nitrobenzaldehyde .
-
Reasoning: In
, the rate-determining step is the nucleophilic attack.[1] Fluorine is highly electronegative, which lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine, accelerating the reaction by orders of magnitude [1].
-
-
Alternative Fix: If you must use the Chloride, increase the temperature to 90–100°C and use a polar aprotic solvent like DMSO or NMP (avoid DMF if possible at >100°C due to decomposition).
Q: I see a new spot formed quickly, but it reverts to Starting Material (SM) upon aqueous workup. What is happening?
A: You are observing reversible carbonyl attack (Aminal formation).
-
The Mechanism: Morpholine attacks the aldehyde (C=O) faster than it attacks the C-Cl bond. This forms a hemiaminal intermediate.[2] This reaction is reversible.[3] When you add water/acid during workup, it hydrolyzes back to the aldehyde and morpholine.
-
The Fix: This is a "kinetic trap." You must drive the thermodynamic product (
).-
Increase Temperature: Heat favors the irreversible C-N bond formation at the aromatic ring over the reversible addition to the carbonyl.
-
Concentration: Run the reaction at high concentration (1M) to favor the bimolecular
.
-
Category B: Side Reactions & Impurities
Q: My reaction mixture turns black/tarry, and yield is low. I am using K₂CO₃ in DMF.
A: You are likely triggering the Cannizzaro Reaction or polymerization.
-
The Cause: In the presence of base and heat, electron-deficient benzaldehydes are prone to disproportionation (Cannizzaro) where one molecule is oxidized to the acid and another reduced to the alcohol. K₂CO₃ can sometimes be basic enough to trigger this or other aldol-type polymerizations if water is present.
-
The Fix:
-
Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or N-methylmorpholine . These are less likely to catalyze Cannizzaro chemistry than inorganic carbonate/hydroxide surfaces.
-
Dry Conditions: Ensure your solvent is anhydrous. Water promotes the Cannizzaro pathway.
-
Category C: Workup & Isolation
Q: The reaction looks complete on TLC, but I recover very little product after extraction.
A: Your product is amphoteric and likely staying in the aqueous phase.
-
The Cause: The product contains a morpholine ring (basic nitrogen, pKa ~8) and a nitro group. If you wash with strong acid (HCl), you protonate the morpholine, making the molecule water-soluble. If you wash with strong base, you might degrade the aldehyde.
-
The Fix:
-
Buffer the Workup: Quench with saturated NH₄Cl or phosphate buffer (pH ~7-8).
-
Extraction: Extract with DCM (Dichloromethane) or EtOAc . Avoid highly acidic washes.
-
Purification: If the product is crystalline, try precipitating it directly from the reaction mixture by adding water (if using DMSO/DMF) and filtering, rather than extracting.
-
Optimized Experimental Protocol
Objective: Synthesis of 2-Morpholino-6-nitrobenzaldehyde via
| Parameter | Recommendation | Rationale |
| Substrate | 2-Fluoro-6-nitrobenzaldehyde | F >> Cl for |
| Solvent | Acetonitrile (ACN) or DMSO | Polar aprotic stabilizes the polar transition state. |
| Base | DIPEA (1.2 - 1.5 equiv) | Prevents Cannizzaro; scavenges HF/HCl. |
| Nucleophile | Morpholine (1.1 equiv) | Slight excess; large excess promotes side reactions. |
| Temp | Reflux (ACN) or 80°C (DMSO) | Heat required to overcome steric/electronic deactivation. |
Step-by-Step Procedure:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-nitrobenzaldehyde (1.0 equiv).
-
Solvate: Add anhydrous Acetonitrile (concentration 0.5 M). Note: DMSO is preferred if the Fluoride substrate is unavailable and you must use Chloride.
-
Base Addition: Add DIPEA (1.2 equiv) followed by Morpholine (1.1 equiv) dropwise.
-
Observation: A color change (yellow/orange) is immediate due to charge-transfer complex formation.
-
-
Reaction: Heat to reflux (80-82°C) under Nitrogen atmosphere. Monitor by TLC or HPLC every 2 hours.
-
Target: >95% consumption of SM.
-
-
Workup (Precipitation Method - Preferred):
-
Cool mixture to Room Temperature (RT).
-
Pour slowly into 5 volumes of ice-cold water with vigorous stirring.
-
The yellow solid should precipitate. Filter and wash with cold water.
-
-
Workup (Extraction Method - Alternative):
-
Remove ACN in vacuo.
-
Redissolve residue in EtOAc. Wash with water (x2) and Brine (x1).
-
Critical: Do not wash with 1M HCl; you will lose the product to the aqueous layer.
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired
Figure 2: Competitive reaction pathways. Note that Pathway B (Red) is faster but reversible, while Pathway A (Green) is slower but yields the stable product.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- (F >> Cl ~ Br > I)
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link
- Context: Comprehensive guide on Meisenheimer complexes and the impact of ortho vs.
- Loudon, G., & Parise, J. (2015). Organic Chemistry (6th ed.). Roberts and Company Publishers.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[4] Link
- Context: Electronic effects of substituent placement (Ortho/Meta/Para)
Sources
Technical Support Center: Safe Scale-Up of 2-Morpholino-6-nitrobenzaldehyde
Topic: Process Safety & Engineering Guide for SNAr Synthesis
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Executive Summary
This guide addresses the safe scale-up of 2-Morpholino-6-nitrobenzaldehyde via Nucleophilic Aromatic Substitution (SNAr). While this reaction is chemically straightforward, the combination of an energetic nitro group, an exothermic amination, and a thermally sensitive aldehyde moiety presents specific process safety risks.
The Core Challenge: The ortho-nitro group activates the 2-chloro position for substitution but also introduces thermal instability. Scale-up requires shifting from "all-in" batch methods to dose-controlled semi-batch protocols to manage the heat of reaction (
Module 1: Critical Safety Parameters (Thermal Hazards)
Hazard Identification
Before scaling beyond 10g, you must characterize the thermal profile of the reaction mass. Nitro-aromatics are capable of self-accelerating decomposition.
| Parameter | Value / Limit | Significance |
| DSC Onset (Start Material) | ~180°C (Est.) | 2-Chloro-6-nitrobenzaldehyde is stable at RT but decomposes energetically at high T. |
| Reaction Exotherm ( | -120 to -150 kJ/mol | High exothermicity. Adiabatic temperature rise ( |
| Target Process Temp ( | 60°C - 80°C | Sufficient for kinetics, but safely below the decomposition onset ( |
| Critical Criticality | Accumulation | If morpholine is added too fast at low temp, it accumulates. Upon heating, the reaction triggers all at once (Runaway). |
Safety Decision Tree
Use this logic flow to determine if your batch is ready for scale-up.
Caption: Logic flow for assessing thermal risks before increasing batch size.
Module 2: Reaction Engineering (The Protocol)
Objective: Synthesize 2-Morpholino-6-nitrobenzaldehyde from 2-Chloro-6-nitrobenzaldehyde. Mechanism: SNAr (Addition-Elimination).[1] Key Reagents: Morpholine (Nucleophile/Base), K2CO3 (Auxiliary Base), Acetonitrile or DMF (Solvent).
Solvent Selection Strategy
-
DMF/DMSO: High solubility, fast rate, but difficult aqueous workup (emulsions) and high boiling point makes removal hard.
-
Acetonitrile (MeCN): Recommended. Good balance of solubility and easy removal.
-
2-MeTHF: Green alternative, good for phase separation.
The Self-Validating Protocol (100g Scale)
Step 1: Charge & Inert
-
Charge 2-Chloro-6-nitrobenzaldehyde (1.0 eq) and K2CO3 (1.2 eq) into the reactor.
-
Add Acetonitrile (5-8 volumes).
-
Validation: Verify agitation is sufficient to suspend the solid base.
-
Purge with Nitrogen (Aldehydes oxidize to acids in air).
Step 2: Controlled Addition (The "Dose-Control" Phase)
-
Heat mixture to 60°C .
-
Dose Morpholine (1.1 eq) slowly over 1-2 hours.
-
Constraint: Monitor
(Reaction Temp). If rises > 5°C above setpoint, STOP addition. -
Why? This prevents reagent accumulation. The reaction should consume morpholine as it is added.
-
Step 3: Reaction Monitoring
-
Maintain 60-70°C for 4-6 hours.
-
IPC (In-Process Control): HPLC/TLC.
Reaction Workflow Diagram
Caption: Process flow emphasizing the dosing step as the critical control point.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal degradation or "Oiling Out." Root Cause:
-
Overheating: Nitrobenzaldehydes are sensitive. Temperatures >90°C can cause polymerization or degradation.
-
Exotherm Spike: Rapid addition of morpholine caused a localized hot spot. Solution:
-
Keep
strictly < 75°C. -
Ensure efficient stirring (impeller tip speed > 1.5 m/s) to dissipate heat.
-
Check the quality of Morpholine (is it colorless? Old morpholine contains oxides).
Q2: I have low yield (<60%) and the product is sticky.
Diagnosis: Incomplete precipitation or emulsion during workup. Root Cause:
-
The product, 2-Morpholino-6-nitrobenzaldehyde, is lipophilic but has some polarity. If you use DMF, it drags product into the water layer.
-
Aldehyde Oxidation: If run in air, you formed the benzoic acid derivative, which dissolves in the basic aqueous wash (K2CO3). Solution:
-
Switch Solvent: Use Acetonitrile or Ethanol.
-
Inert Atmosphere: Strictly use N2/Ar.
-
Precipitation: Pour the reaction mass slowly into ice-cold water (10 volumes) with vigorous stirring. The product should crash out as a yellow/orange solid. If it oils, seed it with a pure crystal.
Q3: The reaction stalls at 90% conversion.
Diagnosis: Deactivation of the ring or loss of reagent. Root Cause:
-
The product (amino-nitro-benzaldehyde) is electron-rich compared to the starting material, but the leaving group (Cl) is activated by the ortho-nitro group. However, steric hindrance from the morpholine ring (at pos 2) and nitro (at pos 6) flanking the aldehyde (at pos 1) can cause stalling.
-
Morpholine may have evaporated (bp 129°C, but azeotropes exist). Solution:
-
Add a second charge of Morpholine (0.2 eq).
-
Increase temperature slightly (e.g., from 60°C to 70°C), but never exceed safety limits.
Q4: How do I remove the "yellow" impurity?
Diagnosis: Unreacted 2-chloro-6-nitrobenzaldehyde or hydrolysis byproducts. Solution:
-
Reslurry: The product is less soluble in cold ethanol than the starting material. A "swish" (reslurry) in cold ethanol or isopropanol can remove lipophilic impurities.
-
Bisulfite Wash: Aldehydes form bisulfite adducts. You can purify by forming the adduct (water soluble), washing away organics, and then hydrolyzing back to the aldehyde with acid (Advanced method, use only if crystallization fails).
References
-
ChemicalBook. (2024). 2-Chloro-6-nitrobenzaldehyde Safety Data Sheet (SDS).Link
-
Fisher Scientific. (2021).[4] Safety Data Sheet: 2-Nitrobenzaldehyde Derivatives.Link
-
National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms.[5][6]Link
-
Master Organic Chemistry. (2018). The Mechanism of Nucleophilic Aromatic Substitution (SNAr).[5][6]Link
-
BenchChem. (2025).[7] Synthesis Protocols for Nitrobenzaldehyde Derivatives.Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Performance of 2-Morpholino-6-nitrobenzaldehyde and its Alternatives in Key Organic Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. Substituted nitrobenzaldehydes are a versatile class of reagents, pivotal in the construction of a wide array of heterocyclic systems and complex organic molecules. The reactivity of these compounds is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of 2-Morpholino-6-nitrobenzaldehyde, a unique yet sparsely documented reagent, benchmarking its predicted performance against well-characterized alternatives in fundamental organic transformations. Our discussion is grounded in the principles of physical organic chemistry, supported by available experimental data for analogous compounds, and presented with the practical insights of a seasoned application scientist.
The Interplay of Steric and Electronic Effects: The Case of the Morpholino Substituent
The reactivity of a substituted benzaldehyde in nucleophilic addition reactions, a cornerstone of its chemical utility, is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of inductive and resonance effects of the ring substituents, alongside any steric hindrance they may impose.
The 2-nitrobenzaldehyde core is inherently activated towards nucleophilic attack due to the potent electron-withdrawing nature of the nitro group (-NO₂) through both inductive (-I) and resonance (-R) effects.[1][2] This electronic pull increases the partial positive charge on the aldehyde's carbonyl carbon.
The introduction of a morpholino group at the 2-position, ortho to both the aldehyde and the nitro group, introduces a fascinating dichotomy of effects:
-
Electronic Effect : The morpholino substituent, via its nitrogen atom, is generally considered an electron-donating group through resonance (+R effect), while being inductively withdrawing (-I effect) due to the electronegativity of the nitrogen and oxygen atoms. In the context of an aromatic ring, the resonance effect typically dominates, leading to an overall electron-donating character. This would be expected to decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted 2-nitrobenzaldehyde, potentially slowing down reactions involving nucleophilic attack.
-
Steric Effect : The morpholino group is sterically more demanding than a hydrogen, methyl, or even a chloro group. Its presence at the ortho position to the aldehyde functionality will undoubtedly create significant steric hindrance, impeding the approach of nucleophiles. This steric crowding is a critical factor that can override electronic effects in determining reaction rates and yields.
Therefore, when evaluating the performance of 2-Morpholino-6-nitrobenzaldehyde, we must consider that while its electron-donating morpholino group may electronically deactivate the aldehyde, the steric hindrance it imposes will likely be a more dominant factor, significantly influencing its reactivity profile in comparison to other substituted 2-nitrobenzaldehydes.
Comparative Performance in Key Reactions
To provide a tangible benchmark, we will compare the anticipated performance of 2-Morpholino-6-nitrobenzaldehyde in two fundamental reactions—Knoevenagel condensation and Schiff base formation—against established data for other relevant substituted 2-nitrobenzaldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[1]
Discussion of Expected Performance:
Given the electronic and steric profile of 2-Morpholino-6-nitrobenzaldehyde, we can anticipate the following:
-
Slower Reaction Rate: The electron-donating nature of the morpholino group is expected to reduce the electrophilicity of the carbonyl carbon, making it less susceptible to attack by the enolate of the active methylene compound. This will likely result in a slower reaction rate compared to 2-nitrobenzaldehyde or 2-chloro-6-nitrobenzaldehyde.
-
Lower Yield: The significant steric hindrance from the ortho-morpholino group will likely impede the approach of the nucleophile, potentially leading to lower reaction yields or requiring more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversions.
Comparative Data:
The following table summarizes the expected performance of 2-Morpholino-6-nitrobenzaldehyde in a typical Knoevenagel condensation with malononitrile, benchmarked against available data for other substituted benzaldehydes.
| Aldehyde | Key Substituent Effects | Expected/Reported Yield | Reference |
| 2-Morpholino-6-nitrobenzaldehyde | Strong Steric Hindrance, Electron-Donating (+R) | Low to Moderate | Inferred |
| 2-Nitrobenzaldehyde | Strong Electron-Withdrawing (-I, -R) | Good | [4] |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-I, -R), No Steric Hindrance | Excellent | [5] |
| 2-Methyl-6-nitrobenzaldehyde | Moderate Steric Hindrance, Weak Electron-Donating (+I) | Moderate to Good | Inferred |
| 2-Chloro-6-nitrobenzaldehyde | Moderate Steric Hindrance, Strong Electron-Withdrawing (-I, +R) | Good to Excellent | Inferred |
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted Benzaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 equiv) in ethanol, add malononitrile (1.1 equiv).
-
Add a catalytic amount of piperidine (0.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the corresponding benzylidenemalononitrile derivative.
Knoevenagel Condensation Experimental Workflow
Schiff Base Formation
The formation of a Schiff base (imine) occurs through the nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by dehydration.[6] The initial nucleophilic attack is often the rate-determining step and is influenced by the electrophilicity of the aldehyde.
Discussion of Expected Performance:
Similar to the Knoevenagel condensation, the reactivity of 2-Morpholino-6-nitrobenzaldehyde in Schiff base formation is expected to be a trade-off between electronic and steric effects.
-
Slower Rate of Formation: The electron-donating character of the morpholino group will likely decrease the rate of the initial nucleophilic attack by the amine compared to more electron-deficient nitrobenzaldehydes.
-
Steric Hindrance: The bulky ortho-morpholino group will sterically hinder the approach of the primary amine, further slowing down the reaction. This effect will be more pronounced with bulkier amines.
Comparative Data:
The table below provides a comparative overview of the expected performance of 2-Morpholino-6-nitrobenzaldehyde in Schiff base formation with aniline, relative to other substituted benzaldehydes.
| Aldehyde | Key Substituent Effects | Expected/Reported Reactivity | Reference |
| 2-Morpholino-6-nitrobenzaldehyde | Strong Steric Hindrance, Electron-Donating (+R) | Slow | Inferred |
| 2-Nitrobenzaldehyde | Strong Electron-Withdrawing (-I, -R) | Moderate to Fast | [2] |
| 4-Nitrobenzaldehyde | Strong Electron-Withdrawing (-I, -R), No Steric Hindrance | Fast | [7] |
| Benzaldehyde | Unsubstituted | Moderate | [8] |
| 4-Methoxybenzaldehyde | Strong Electron-Donating (+R) | Very Slow | [9] |
Experimental Protocol: Schiff Base Formation
This protocol outlines a general procedure for the synthesis of a Schiff base from a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted Benzaldehyde (1.0 equiv)
-
Primary Amine (e.g., Aniline) (1.0 equiv)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 equiv) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. vaia.com [vaia.com]
- 8. mdpi.com [mdpi.com]
- 9. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
